Ethanethioamide, N-(3-bromo-2-naphthalenyl)-
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Overview
Description
Ethanethioamide, N-(3-bromo-2-naphthalenyl)- is an organic compound with the molecular formula C₁₂H₁₀BrNS It is a derivative of ethanethioamide, where the ethanethioamide moiety is substituted with a 3-bromo-2-naphthalenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanethioamide, N-(3-bromo-2-naphthalenyl)- can be synthesized through a multi-step process:
Bromination of 2-naphthalenone: 2-naphthalenone is reacted with bromine or a brominating agent to yield 3-bromo-2-naphthalenone.
Formation of 3-bromo-2-naphthylacetic acid: The brominated product is then reacted with bromoacetic acid under basic conditions to form 3-bromo-2-naphthylacetic acid.
Thioamide formation: Finally, 3-bromo-2-naphthylacetic acid is reacted with thioacetamide under acidic or basic conditions to yield ethanethioamide, N-(3-bromo-2-naphthalenyl)-.
Industrial Production Methods
While specific industrial production methods for ethanethioamide, N-(3-bromo-2-naphthalenyl)- are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethanethioamide, N-(3-bromo-2-naphthalenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thioamide group can be oxidized to a sulfoxide or sulfone, and reduced to an amine or thiol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck coupling reactions.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Coupling: Complex aromatic compounds with extended conjugation.
Scientific Research Applications
Ethanethioamide, N-(3-bromo-2-naphthalenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of ethanethioamide, N-(3-bromo-2-naphthalenyl)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and thioamide group can participate in various interactions, such as hydrogen bonding or covalent modification of target molecules .
Comparison with Similar Compounds
Similar Compounds
N-(3-bromo-2-naphthyl)acetamide: Similar structure but with an acetamide group instead of a thioamide.
N-(3-bromo-2-naphthyl)benzamide: Contains a benzamide group, offering different reactivity and properties.
N-(3-bromo-2-naphthyl)thiourea: Features a thiourea group, which can form different hydrogen bonding patterns.
Uniqueness
Ethanethioamide, N-(3-bromo-2-naphthalenyl)- is unique due to the presence of both a bromine atom and a thioamide group, which confer distinct reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
65776-65-0 |
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Molecular Formula |
C12H10BrNS |
Molecular Weight |
280.19 g/mol |
IUPAC Name |
N-(3-bromonaphthalen-2-yl)ethanethioamide |
InChI |
InChI=1S/C12H10BrNS/c1-8(15)14-12-7-10-5-3-2-4-9(10)6-11(12)13/h2-7H,1H3,(H,14,15) |
InChI Key |
GJYSHKHREVFSIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)NC1=CC2=CC=CC=C2C=C1Br |
Origin of Product |
United States |
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